3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,3-dimethoxyphenyl)urea
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Overview
Description
The compound "3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,3-dimethoxyphenyl)urea" is an organic molecule belonging to the class of thiophene derivatives
Mechanism of Action
Target of Action
The primary target of the compound “3-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-(2,3-dimethoxyphenyl)urea” is related to the photovoltaic performance of polymer solar cells (PSCs) . The compound is used in the design and synthesis of wide-bandgap conjugated copolymers .
Mode of Action
The compound interacts with its targets through a donor–donor–acceptor (D–D–A) molecular strategy . This strategy involves the introduction of 2,2’-bithiophene (BT) or thieno[3,2-b] thiophene (TT) to the D–A polymer as a third component . This interaction results in changes in the photovoltaic properties of the polymer .
Biochemical Pathways
The compound affects the π-conjugation length of the polymeric backbone . Extending the π-conjugation structure of the polymer backbone improves the photovoltaic performance of PSCs .
Pharmacokinetics
The compound’s impact on bioavailability is suggested through its influence on the photovoltaic performance of pscs .
Result of Action
The result of the compound’s action is an enhancement in the photovoltaic performance of PSCs . Specifically, the compound helps to achieve a deeper highest occupied molecular orbital (HOMO) level and a more planar backbone structure with slightly higher mobility .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of "3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,3-dimethoxyphenyl)urea" generally involves the coupling of a bithiophene derivative with an aromatic urea. This process often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. The reaction conditions typically include a solvent like dimethylformamide (DMF) or toluene, a base such as potassium carbonate, and a catalyst like palladium acetate. The final urea formation can be achieved by reacting the intermediate with an isocyanate under mild conditions.
Industrial Production Methods: : On an industrial scale, the synthesis might be optimized to improve yield and reduce costs. This could involve using continuous flow reactors, which allow for better control over reaction conditions and scalability. Catalysts and reaction times might also be optimized to increase efficiency.
Chemical Reactions Analysis
Types of Reactions: : This compound can undergo various reactions, including:
Oxidation: : Reaction with oxidizing agents like hydrogen peroxide, which can lead to the formation of sulfoxides or sulfones.
Reduction: : Reaction with reducing agents such as lithium aluminum hydride, which can reduce carbonyl groups.
Substitution: : Nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions: : Typical reagents include:
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkoxides, amines.
Major Products: : The primary products depend on the specific reactions but can include:
Oxidized thiophene derivatives.
Reduced forms with altered functional groups.
Substituted products with different side chains or functional groups.
Scientific Research Applications
Chemistry: : In materials science, this compound can be used in the synthesis of organic semiconductors and conductive polymers. These materials are essential for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biology and Medicine: : Potential applications in drug discovery and development, particularly in designing molecules that can modulate specific biological pathways. Its structural features might be exploited to create inhibitors or activators of certain enzymes.
Industry: : In addition to electronics, the compound could be used in creating specialty chemicals with unique properties, such as advanced coatings and adhesives.
Comparison with Similar Compounds
Similar Compounds: : Other thiophene derivatives and urea-based compounds, such as 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-phenylurea and 3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(4-methoxyphenyl)urea.
Uniqueness: : The presence of the dimethoxyphenyl group in "3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(2,3-dimethoxyphenyl)urea" might impart unique electronic and steric properties, making it more effective in certain applications, such as organic electronics or as a specific biological modulator.
In essence, this compound stands out due to its versatile applications and unique structural features, making it a subject of significant interest in both scientific research and industrial applications.
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S2/c1-23-15-6-3-5-14(18(15)24-2)21-19(22)20-11-10-13-8-9-17(26-13)16-7-4-12-25-16/h3-9,12H,10-11H2,1-2H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRRYDYVMYOVET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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